![molecular formula C21H21ClN2OS2 B10782172 1-[[1-[(2-Chlorothiophen-3-yl)methoxy]-1,2,6,7,8,9-hexahydrobenzo[e][1]benzothiol-2-yl]methyl]imidazole](/img/structure/B10782172.png)

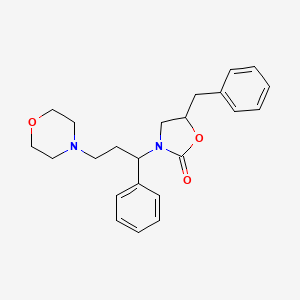

1-[[1-[(2-Chlorothiophen-3-yl)methoxy]-1,2,6,7,8,9-hexahydrobenzo[e][1]benzothiol-2-yl]methyl]imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

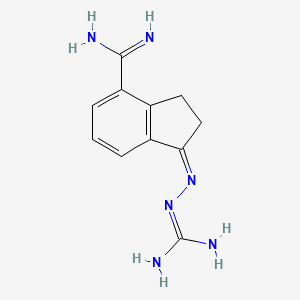

SCH-32227 est un composé initialement développé par Schering-Plough CorporationCette enzyme est impliquée dans la modification post-traductionnelle des protéines, en particulier l'ajout d'un groupe farnésyle à un résidu cystéine .

Méthodes De Préparation

Les voies de synthèse et les conditions réactionnelles pour SCH-32227 ne sont pas largement documentées dans la littérature publique. La préparation des inhibiteurs de la farnésyltransférase protéique implique généralement une synthèse organique en plusieurs étapes, y compris la formation d'intermédiaires clés et les réactions de couplage finales. Les méthodes de production industrielle impliqueraient probablement l'optimisation de ces voies de synthèse pour garantir un rendement et une pureté élevés, ainsi qu'une évolutivité pour une production à grande échelle .

Analyse Des Réactions Chimiques

SCH-32227, en tant qu'inhibiteur de la farnésyltransférase protéique, subit principalement des réactions liées à son activité inhibitrice. Ces réactions comprennent:

Réactions de substitution : impliquant le remplacement de groupes fonctionnels au sein de la molécule.

Réactions d'oxydation et de réduction : modifiant l'état d'oxydation du composé.

Hydrolyse : décomposant le composé en présence d'eau.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des solvants organiques, des catalyseurs et des conditions spécifiques de température et de pH pour faciliter les transformations souhaitées. Les principaux produits formés à partir de ces réactions sont généralement des dérivés ou des analogues de SCH-32227 avec des groupes fonctionnels modifiés .

Applications de recherche scientifique

SCH-32227 a été principalement étudié pour ses applications thérapeutiques potentielles dans le traitement des néoplasmes (cancers). En tant qu'inhibiteur de la farnésyltransférase protéique, il a montré une promesse dans l'inhibition de la croissance des cellules cancéreuses en interférant avec la modification post-traductionnelle des protéines essentielles à la prolifération et à la survie cellulaires. De plus, SCH-32227 a été exploré dans diverses études précliniques pour comprendre son efficacité et son profil de sécurité .

Mécanisme d'action

Le mécanisme d'action de SCH-32227 implique l'inhibition de la farnésyltransférase protéique, une enzyme responsable de la farnésylation des protéines. La farnésylation est une modification post-traductionnelle critique qui permet aux protéines d'ancrer aux membranes cellulaires et d'exercer leurs fonctions. En inhibant cette enzyme, SCH-32227 empêche la localisation et la fonction correctes des protéines cibles, conduisant à la perturbation des processus cellulaires essentiels à la croissance et à la survie des cellules cancéreuses .

Applications De Recherche Scientifique

SCH-32227 has been primarily studied for its potential therapeutic applications in the treatment of neoplasms (cancers). As a protein farnesyltransferase inhibitor, it has shown promise in inhibiting the growth of cancer cells by interfering with the post-translational modification of proteins essential for cell proliferation and survival. Additionally, SCH-32227 has been explored in various preclinical studies to understand its efficacy and safety profile .

Mécanisme D'action

The mechanism of action of SCH-32227 involves the inhibition of protein farnesyltransferase, an enzyme responsible for the farnesylation of proteins. Farnesylation is a critical post-translational modification that allows proteins to anchor to cell membranes and perform their functions. By inhibiting this enzyme, SCH-32227 prevents the proper localization and function of target proteins, leading to the disruption of cellular processes essential for cancer cell growth and survival .

Comparaison Avec Des Composés Similaires

SCH-32227 peut être comparé à d'autres inhibiteurs de la farnésyltransférase protéique, tels que le tipifarnib et le lonafarnib. Ces composés partagent un mécanisme d'action similaire mais peuvent différer dans leur structure chimique, leur puissance et leurs propriétés pharmacocinétiques. SCH-32227 est unique dans sa structure moléculaire spécifique, ce qui peut conférer des avantages ou des limites distincts dans son application thérapeutique .

Les composés similaires comprennent:

Tipifarnib : Un autre inhibiteur de la farnésyltransférase protéique avec des applications cliniques dans le traitement du cancer.

Lonafarnib : Un inhibiteur de la farnésyltransférase protéique utilisé dans le traitement de la progéria et d'autres maladies.

Propriétés

Formule moléculaire |

C21H21ClN2OS2 |

|---|---|

Poids moléculaire |

417.0 g/mol |

Nom IUPAC |

1-[[1-[(2-chlorothiophen-3-yl)methoxy]-1,2,6,7,8,9-hexahydrobenzo[e][1]benzothiol-2-yl]methyl]imidazole |

InChI |

InChI=1S/C21H21ClN2OS2/c22-21-15(7-10-26-21)12-25-20-18(11-24-9-8-23-13-24)27-17-6-5-14-3-1-2-4-16(14)19(17)20/h5-10,13,18,20H,1-4,11-12H2 |

Clé InChI |

YDIMTSKBEXCNQL-UHFFFAOYSA-N |

SMILES canonique |

C1CCC2=C(C1)C=CC3=C2C(C(S3)CN4C=CN=C4)OCC5=C(SC=C5)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Amino-1-[5-[(benzylamino)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carboxamide](/img/structure/B10782089.png)

![(3S)-3-hydroxy-2,2-bis(methoxymethyl)-4-[(1-methyl-6-oxopyridazin-3-yl)amino]-3,4-dihydrochromene-6-carbonitrile](/img/structure/B10782091.png)

![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2S)-3-hydroxy-2-imidazol-1-yl-2-phenylpropanoate](/img/structure/B10782097.png)

![(3R)-3-methyl-4-[4-(4-pyridin-4-ylpiperazin-1-yl)phenoxy]butanoic acid](/img/structure/B10782119.png)

![3-Methyl-4-[4-(4-pyridin-4-ylpiperazin-1-yl)phenoxy]butanoic acid](/img/structure/B10782145.png)

![3-amino-3-methyl-N-[2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide](/img/structure/B10782147.png)